1-Bromohexane

Overview

Description

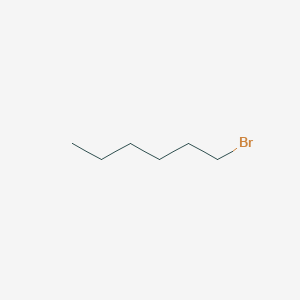

1-Bromohexane (C₆H₁₃Br, CAS 113-25-1), also known as n-hexyl bromide, is a linear alkyl halide with bromine at the terminal carbon. It is a colorless to pale yellow liquid with a molecular weight of 165.07 g/mol. Its synthesis typically involves the radical addition of hydrogen bromide (HBr) to hexene . Key applications include:

- Organic Synthesis: As an alkylating agent in Grignard reactions , nucleophilic substitutions (e.g., fluorene derivatization ), and ionic liquid preparation (e.g., HMIMBr ).

- Pharmaceutical Intermediates: Used to synthesize compounds like 3-(hexylamino)phenol and N-hexyltrimethylammonium bromide .

- Catalysis: Substrate in enzymatic dehalogenation studies and cooperative catalysis with palladium complexes .

Preparation Methods

1-Bromohexane is typically synthesized through the free-radical addition of hydrogen bromide to 1-hexene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative . The reaction conditions generally involve the use of a radical initiator such as peroxides or ultraviolet light to facilitate the addition process.

In industrial settings, this compound can be produced on a larger scale using similar methods, with careful control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

1-Bromohexane undergoes various chemical reactions typical of alkyl bromides:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines. .

Formation of Grignard Reagents: this compound can react with magnesium in dry ether to form hexylmagnesium bromide, a Grignard reagent. .

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form hexene.

Scientific Research Applications

Organic Synthesis

1-Bromohexane is widely utilized as an alkylating agent in organic chemistry. It plays a crucial role in the formation of alkyl bromides and is involved in Grignard reactions, where it acts as a precursor to synthesize various organic compounds. The compound's low boiling point also allows it to be used as a solvent in laboratory settings, facilitating reactions that require specific conditions.

Key Reactions:

- Grignard Reactions: this compound can react with magnesium to form Grignard reagents, which are essential for synthesizing alcohols and other functional groups.

- Alkylation Reactions: It is used to introduce hexyl groups into various substrates, enhancing their chemical properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to modify biomolecules makes it useful in drug development and formulation processes.

Case Study: Hepatotoxicity Research

A study investigated the hepatotoxic and immunotoxic effects of this compound on female BALB/c mice. The findings indicated that exposure to varying doses led to significant increases in serum enzyme activities (ALT and AST), suggesting potential liver damage. This research underscores the importance of understanding the compound's biological effects when used in drug formulations .

Material Science

This compound is also employed in the preparation of specialized polymers and materials. Its reactivity allows for the development of materials with unique properties suitable for industrial applications.

Applications Include:

- Polymer Synthesis: Used as a reagent to create polymers such as poly(vinyl chloride) and poly(ethylene terephthalate).

- Industrial Additives: Acts as an intermediate for fine chemicals, flavors, fragrances, and other industrial products .

Biological Studies

The compound is significant in biological research for studying alkylation reactions and their effects on cellular processes. It has been shown to influence cell signaling pathways and gene expression.

Biochemical Pathways:

- Oxidative Stress Induction: this compound can generate reactive oxygen species (ROS), leading to oxidative stress that activates signaling pathways like MAPK, which are involved in cell proliferation and apoptosis.

Mechanism of Action

As an alkylating agent, 1-Bromohexane reacts with nucleophiles such as amines or thiols to form covalent bonds. This reaction introduces alkyl groups into the target molecule, which can lead to the synthesis of new compounds with desired properties . The mechanism involves the formation of a carbocation intermediate, which then reacts with the nucleophile to form the final product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Thermodynamic Properties

- Gas Phase Diffusion Coefficients: Fuller et al. compared 1-bromohexane with 1-fluorohexane, 2-bromohexane, and 3-bromohexane in helium at ~430 K. The measured diffusivities deviated <1% from estimated values, indicating minor structural effects on collision cross-sections. The bromine position (primary vs.

- Isobaric Heat Capacity : this compound exhibits lower heat capacity than longer-chain analogs (e.g., 1-bromoheptane, 1-bromodecane) due to reduced van der Waals interactions .

Table 1: Selected Physical Properties

Reactivity and Catalytic Behavior

- Grignard Reagent Formation : this compound reacts with magnesium in diethyl ether to form hexylmagnesium bromide. Unlike bromocyclopropane, it produces minimal solvent-derived byproducts (≤0.5 mol% hexane), highlighting the stability of hexyl radicals compared to cyclopropyl radicals .

- Enzymatic Dehalogenation: Mycobacterial enzymes (e.g., M. avium MU1) dehalogenate this compound to 1-hexanol with specific activities of 0.77–0.91 mU/mg protein, lower than 1-iodohexane (1.38–3.32 mU/mg) due to weaker C–I vs. C–Br bonds .

- Haloalkane Dehalogenases : Mutant DbeA enzymes show higher activity toward this compound (20 mU/mg) than 1-bromobutane (18 mU/mg), indicating preference for longer alkyl chains .

Table 2: Catalytic Performance of Haloalkane Dehalogenases

| Substrate | Enzyme Activity (mU/mg) |

|---|---|

| This compound | 20 |

| 1-Bromobutane | 18 |

| 1,3-Dibromopropane | 48 |

Table 3: Cytotoxicity of Selected Compounds

| Compound | R3 Substituent | U251 Cell Viability (%) |

|---|---|---|

| 1a | Methyl 4-bromobutanoate | 67.14 ± 4.61 |

| 1h | This compound | 67.14 (similar to 1a) |

| 1d | 4-Bromobenzyl | <50 |

Stability and Degradation

This compound resists alpha-elimination under standard reaction conditions (e.g., nanocrystal growth at elevated temperatures), as confirmed by stable NMR spectra . In contrast, secondary bromoalkanes (e.g., 2-bromohexane) may exhibit higher susceptibility to elimination due to steric strain.

Biological Activity

1-Bromohexane is a six-carbon alkyl bromide that has garnered attention in various fields of research, particularly in its biological activity. This article explores the compound's antimicrobial properties, potential health risks, and its interactions with biological systems, supported by data tables and case studies.

This compound (C6H13Br) is a colorless liquid at room temperature with a boiling point of approximately 126 °C. It is primarily used as a reagent in organic synthesis and as a solvent in various chemical processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound when used as a precursor in the synthesis of N-alkyl derivatives. Research indicates that these derivatives exhibit varying degrees of antibacterial activity against different strains of bacteria:

| Compound | Alkyl Chain Length | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|---|

| 1a | C5 | Inactive | Inactive |

| 1b | C6 | Moderate | Moderate |

| 1c | C7 | High | Moderate |

| 1d | C8 | High | High |

| 1e | C9 | Very High | High |

| 1f | C10 | Very High | Very High |

The table above summarizes the antibacterial activity of N-alkyl derivatives synthesized from this compound. The activity generally increases with longer alkyl chains, indicating that the hydrophobic nature of the alkyl group enhances interaction with bacterial membranes .

Health Risks and Toxicology

While this compound exhibits certain beneficial properties, it is also associated with potential health risks. Case studies have documented various negative health effects linked to exposure to bromoalkanes, including neurological disorders and skin irritation:

Case Studies on Health Effects

| Year | Symptoms Reported | Exposure Context |

|---|---|---|

| 1999 | Weakness, numbness | Metal stripping operations |

| 2003 | Headaches, anxiety, lightheadedness | Foam fabrication and adhesive spray |

| 2008 | Confusion, dizziness, nausea | Degreasing electronic circuit boards |

| 2012 | Sensory ataxic neuropathy | Solvent solution exposure |

These case studies suggest that prolonged exposure to this compound can lead to significant health issues, including peripheral neuropathy and other neurological symptoms .

Skin Irritation and Sensitization

Research has also investigated the skin irritation potential of this compound. In comparative studies involving patch tests, it was observed that:

- Skin Irritation Potential: The compound exhibited moderate irritant properties when compared to controls such as sodium chloride and sodium lauryl sulfate.

- Sensitization Response: A biphasic response was noted in sensitization assays, indicating varying responses based on concentration and exposure duration .

Enzymatic Interactions

In biochemical contexts, this compound has been studied for its interactions with specific enzymes. A notable study identified a haloalkane dehalogenase enzyme from marine bacteria that showed high activity towards substrates including this compound. This enzyme plays a crucial role in bioremediation processes by facilitating the breakdown of halogenated compounds .

Q & A

Basic Research Questions

Q. How can the purity and structural identity of 1-bromohexane be verified experimentally?

- Methodological Answer :

- Mass Spectrometry (MS) : Analyze fragmentation patterns to confirm molecular structure. The base peak at m/z 85 corresponds to the loss of Br and subsequent hexyl chain cleavage .

- Gas Chromatography (GC) : Compare retention time with a certified standard (GC purity ≥98.0%) to assess purity .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm alkyl chain integrity and bromine substitution at the terminal carbon (δ ~3.4 ppm for H adjacent to Br) .

Q. What are the dominant substitution pathways for this compound under different nucleophilic conditions?

- Methodological Answer :

- SN2 Mechanism : With strong nucleophiles (e.g., NaOCHCH), a bimolecular substitution yields 1-ethoxyhexane. Steric hindrance at the primary carbon reduces competing elimination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity, while protic solvents favor elimination. For example, KCN in DMF produces 1-cyanohexane in moderate yields .

Q. How does this compound behave in Grignard reagent synthesis?

- Methodological Answer :

- React with magnesium in anhydrous ether to form hexylmagnesium bromide. Monitor reaction progress via gas evolution and quenching tests. Ensure rigorous exclusion of moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound, such as isobaric heat capacity discrepancies?

- Methodological Answer :

- Calorimetric Validation : Compare adiabatic calorimetry results (e.g., this compound: 298.28 J·mol·K at 298.15 K) with prior studies. Discrepancies may arise from impurities or measurement techniques .

- Statistical Analysis : Apply error propagation models to assess uncertainty in heat capacity measurements, especially when comparing homologs (e.g., 1-bromoheptane vs. 1-bromodecane) .

Q. What experimental design optimizes this compound’s role in CsPbBr3 nanocrystal synthesis?

- Methodological Answer :

- Central Composite Design (CCD) : Vary mass flux of this compound (0.91–1.40 mmol) alongside oleic acid (OA) and oleylamine (OAm) to optimize nanocrystal size and stability. Higher Br availability improves crystallinity but excess OAm reduces yield .

- Data Table :

| Sample | This compound (mmol) | OA (mmol) | OAm (mmol) |

|---|---|---|---|

| Typical | 0.91 | 2.17 | 1.70 |

| Modified | 1.40 | 2.17 | 0.21 |

- Key Insight : Reduced OAm in the modified sample enhances Br reactivity, favoring monodisperse nanocrystals .

Q. How do competing reaction pathways (e.g., nitration vs. recovery) affect this compound conversion efficiency?

- Methodological Answer :

- Phase-Transfer Catalysis (PTC) : Under PTC conditions (e.g., KNO/Aliquat 336), 45% yield of 1-nitrohexane is achieved, with 39% unreacted this compound recovered. Competing hydrolysis or elimination pathways can be suppressed by optimizing solvent polarity and temperature .

- Kinetic Modeling : Use rate constants to predict optimal reaction time (e.g., 12–24 h at 80°C) and minimize side reactions .

Q. What strategies mitigate electrostatic hazards during large-scale handling of this compound?

- Methodological Answer :

- Safety Protocols : Use grounded equipment, conductive containers, and anti-static clothing to prevent static discharge. Storage in ventilated, temperature-controlled environments (<25°C) reduces vapor accumulation .

- Emergency Measures : Implement spill containment using inert absorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .

Q. Data Contradiction Analysis

Q. Why do different studies report varying yields for this compound-derived nitroalkanes?

- Key Factors :

- Nucleophile Strength : Weak nucleophiles (e.g., NO) require prolonged reaction times, increasing side-product formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nitration efficiency compared to protic solvents like isopropanol .

Q. How can researchers reconcile conflicting fragmentation patterns in mass spectrometry studies of this compound?

- Resolution Strategy :

- Standardization : Calibrate instruments using certified reference materials. Fragmentation at m/z 85 (CH) vs. m/z 135 (CHBr) may vary based on ionization energy (e.g., EI vs. CI) .

Properties

IUPAC Name |

1-bromohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021929 | |

| Record name | 1-Bromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS] | |

| Record name | 1-Bromohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.9 [mmHg] | |

| Record name | 1-Bromohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-25-1 | |

| Record name | 1-Bromohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVA0FAX7GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.